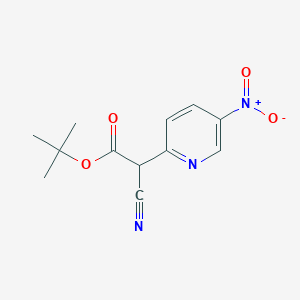

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

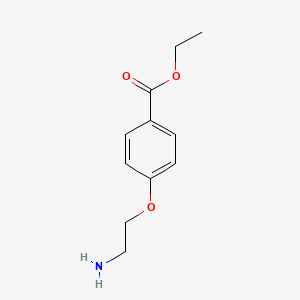

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is a chemical compound with the CAS Number: 914223-27-1 . It has a molecular weight of 263.25 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The Inchi Code for Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available data.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Tert-butyl 2-cyano-2(3-chloro-2-nitrophenyl)acetate is utilized in the synthesis of 3-chloro-2-nitro benzyl cyanide, showcasing its utility in complex chemical reactions. Optimal conditions for its use include a specific temperature and reaction time, leading to a high yield of the target compound. The product's structure is confirmed through various characterization techniques (Jin Dong-yuan, 2009).

Nitration Reactions

- The compound plays a role in nitration reactions, as seen in the study of p-tert-butyltoluene in acetic anhydride. This results in different nitroacetoxy adducts, demonstrating its versatility in organic synthesis (Alfred Fischer & Rolf Woderer, 1976).

Conversion into Pyridine Derivatives

- It is effective in converting 5-nitropyrimidine into various 2-amino-5-nitro-3-R-pyridines, indicating its potential in synthesizing novel organic compounds. The reactions involving cyanoacetic acid derivatives highlight its applicability in producing diverse pyridine structures (V. Charushin & H. Plas, 2010).

Molecular Probes in Biomedical Research

- In the field of biophysics and biomedical research, certain derivatives, such as nitroxides synthesized using tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate, serve as molecular probes and labels. Their redox properties are critical in these applications, demonstrating the compound's relevance in medical research (I. Zhurko et al., 2020).

Organic Sensitizer Synthesis for Solar Cell Applications

- The compound contributes to the development of organic sensitizers for solar cell applications. Its role in synthesizing sensitizers with high photon to current conversion efficiency showcases its potential in renewable energy technologies (Sanghoon Kim et al., 2006).

Propiedades

IUPAC Name |

tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWLVUZTOGLWIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559595 |

Source

|

| Record name | tert-Butyl cyano(5-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate | |

CAS RN |

914223-27-1 |

Source

|

| Record name | tert-Butyl cyano(5-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)

![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)

![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)